molecular formula C17H30O B13807951 Amber furan

Amber furan

Cat. No.: B13807951
M. Wt: 250.4 g/mol
InChI Key: AYHBUKCLFLUGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amber furan is a heterocyclic organic compound characterized by a five-membered aromatic ring containing one oxygen atom. It is a derivative of furan, which is known for its wide range of biological and pharmacological activities. This compound is particularly noted for its applications in medicinal chemistry, where it serves as a key intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Amber furan can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often involves the use of biomass-derived furfural as a starting material. Furfural undergoes catalytic hydrogenation to produce furfuryl alcohol, which is then dehydrated to form furan. Further functionalization of furan leads to the production of this compound .

Chemical Reactions Analysis

Types of Reactions: Amber furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Tetrahydrofuran.

    Substitution: Halogenated furans, nitrofurans, sulfonated furans.

Comparison with Similar Compounds

  • Furfural
  • Tetrahydrofuran
  • Furan-2,5-dicarboxylic acid

Amber furan’s unique properties and wide range of applications make it a compound of significant interest in both academic and industrial research.

Properties

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

3a-ethyl-6,6,9a-trimethyl-3,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][2]benzofuran

InChI

InChI=1S/C17H30O/c1-5-17-10-7-13-15(2,3)8-6-9-16(13,4)14(17)11-18-12-17/h13-14H,5-12H2,1-4H3

InChI Key

AYHBUKCLFLUGTA-UHFFFAOYSA-N

Canonical SMILES

CCC12CCC3C(CCCC3(C1COC2)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.